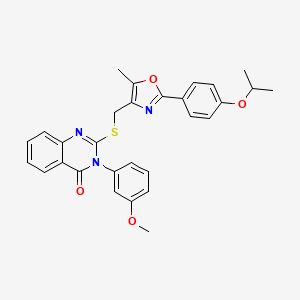

2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolin-4(3H)-ones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is not directly mentioned in the provided papers but is related to the various quinazolin-4(3H)-one derivatives discussed across the studies .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves the cyclization of hydrazinyl quinazolinones with various electrophiles or one-carbon donors. For instance, 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one, a starting material for several derivatives, is synthesized from 3-methoxyaniline through innovative routes . Another example is the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to 2-aryl quinazolin-4(3H)-one derivatives . These methods highlight the versatility in the synthetic approaches for quinazolin-4(3H)-one derivatives, which could be applied to synthesize the compound .

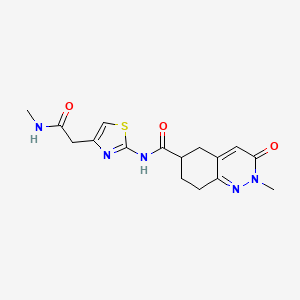

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be modified at various positions to yield compounds with different properties. Substituents at the 2-, 3-, and 4-positions of the quinazolinone ring influence the biological activity and physical properties of these molecules . The specific molecular structure of "2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one" would likely impact its biological activity and could be analyzed using techniques such as NMR and HRMS, as demonstrated in the literature .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives undergo various chemical reactions, including electrophilic substitution, as seen in the radioiodination of benzo[g]quinazolin-4(3H)-one . The presence of substituents such as methoxy, isopropoxy, and thio groups can influence the reactivity of the quinazolinone core, potentially leading to a variety of chemical transformations that can be exploited for further derivatization or for the development of radiopharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are closely related to their molecular structure. For example, the presence of hydroxyl groups can enhance antioxidant activity, as seen in the study of 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one derivatives . Similarly, the introduction of methoxy and isopropoxy groups can influence the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The specific properties of the compound would need to be determined experimentally, but insights can be drawn from the structure-activity relationships described in the literature.

Scientific Research Applications

Biological Activities of Quinazolinone Derivatives

- Quinazolinone derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. This versatility highlights their potential as scaffolds in drug discovery and development for various diseases (Osarumwense Peter Osarodion, 2023).

Synthesis and Pharmacological Screening

- Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized, demonstrating significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents in managing pain and inflammation without strong side effects (V. Alagarsamy et al., 2011).

Antihypertensive and Anticonvulsant Potential

- Derivatives of quinazolinone linked with isoxazole have been explored for their antihypertensive properties, showcasing the structural modification potential to enhance activity and specificity towards hypertension management (M. Rahman et al., 2014).

- Quinazolinone-based compounds have also been investigated for their anticonvulsant properties, offering a foundation for developing new treatments for epilepsy and related seizure disorders (Archana. et al., 2002).

Antitumor and Anticancer Activities

- Certain quinazolinone derivatives have shown potent anticancer activities, inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, which positions them as promising candidates for cancer therapy development (Mu-Tian Cui et al., 2017).

properties

IUPAC Name |

3-(3-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4S/c1-18(2)35-22-14-12-20(13-15-22)27-30-26(19(3)36-27)17-37-29-31-25-11-6-5-10-24(25)28(33)32(29)21-8-7-9-23(16-21)34-4/h5-16,18H,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIPFCWNODLESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)

![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)

![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)